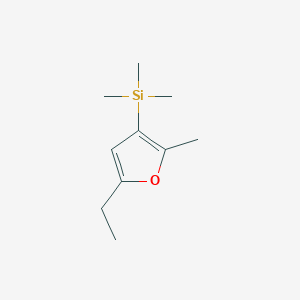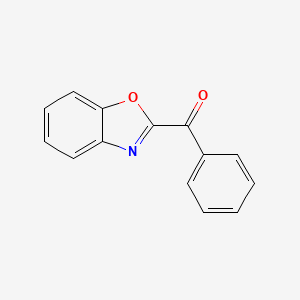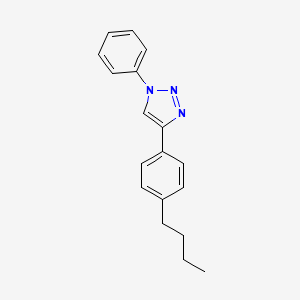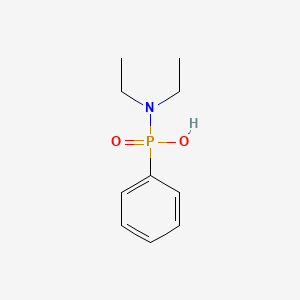
(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a furan ring substituted with ethyl and methyl groups, and a trimethylsilyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane can be achieved through several methods. One common approach involves the reaction of 5-ethyl-2-methylfuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may serve as lead compounds for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as hydrosilylation and radical-mediated processes. The furan ring can participate in electrophilic and nucleophilic reactions, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the furan ring.
Methyltrimethoxysilane: Another organosilicon compound with a trimethylsilyl group and methoxy substituents.
Uniqueness
(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane is unique due to the presence of both the furan ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and materials science.
Propriétés
Numéro CAS |
88903-44-0 |
|---|---|
Formule moléculaire |
C10H18OSi |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
(5-ethyl-2-methylfuran-3-yl)-trimethylsilane |
InChI |
InChI=1S/C10H18OSi/c1-6-9-7-10(8(2)11-9)12(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
LVAHUPPXBMFBOC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(O1)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)

![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)

![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)


![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)

![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)

